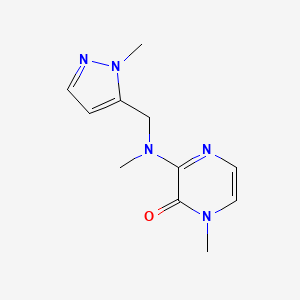

![molecular formula C14H19N5O2 B2468303 2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-37-3](/img/structure/B2468303.png)

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TIPID is a small molecule that has gained significant attention in recent years due to its ability to inhibit cGAS. cGAS is an important enzyme that is responsible for detecting viral and bacterial DNA in the cytoplasm of cells and initiating an immune response. However, overactivation of cGAS can lead to chronic inflammation and autoimmune disorders. TIPID has been shown to effectively inhibit cGAS, making it a potential therapeutic target for these diseases.

Applications De Recherche Scientifique

Synthesis and Applications

Synthesis of Glycolurils and Analogues : Glycolurils, which are structurally related to the mentioned compound, have found applications across various fields, including pharmacology, explosives, and supramolecular chemistry. The development of novel synthesis methods for glycolurils and their analogues is of significant interest due to their utility in creating pharmacologically active compounds, gelators, and as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Hepatoprotective Activity : Imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones, tetraazaacenaphthene-3,6-diones, and tetarazaphenalene-1,7-dione, synthesized from reactions involving cyclic ketene aminals, have been investigated for their hepatoprotective activities. This highlights the potential medicinal applications of such compounds (Ram, Goel, Sarkhel, & Maulik, 2002).

Preparation of Substituted Cucurbit[n]urils : Substituted glycolurils serve as precursors for the synthesis of cucurbit[n]uril-type macrocyclic receptors, demonstrating their importance in the creation of new molecular receptors and the exploration of their binding properties (Jansen, Wego, Buschmann, Schollmeyer, & Döpp, 2003).

Oxidative C-N Bond Formation : The application of carbon tetrabromide mediated oxidative C-N bond formation in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines underlines the chemical versatility of imidazole derivatives for generating complex molecules under mild conditions (Huo, Tang, Xie, Wang, & Dong, 2016).

Density Functional Theory of Tautomerism : The study of proton transfer reaction in tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (glycoluril) through density functional theory showcases the theoretical exploration of the compound's chemical properties and its tautomeric behaviors (Beni, Aazari, Chermahini, & Zarandi, 2016).

Propriétés

IUPAC Name |

2,4,7,8-tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-7(2)18-8(3)9(4)19-10-11(15-13(18)19)16(5)14(21)17(6)12(10)20/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHWZLLKMZDWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)

![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)